Persicogenin

Anticancer Flavonoids Cytotoxicity

Researchers studying colon cancer apoptosis pathways often face inconsistent bioactivity from generic flavanone standards. Persicogenin delivers a specific, quantifiable profile: 58.1% cell survival reduction in HT-29 cells and ROS induction at 187% of control, distinguishing it from structural analogs like Homoeriodictyol. This differential potency enables precise dissection of p53-dependent and p53-independent apoptotic mechanisms. • HT-29 selective cytotoxicity: 58.1% survival reduction vs. broader-acting analogs • ROS induction: 187% of control, confirming mitochondria-dependent mechanism • HPTLC-validated reference: Rf = 0.48 ± 0.01, LOD = 31 ng/band for botanical standardization Supplied with full analytical documentation. Global shipping available for qualified research institutions.

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
CAS No. 28590-40-1
Cat. No. B1583917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePersicogenin
CAS28590-40-1
Molecular FormulaC17H16O6
Molecular Weight316.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O
InChIInChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3
InChIKeyLWBHKKLWSUFUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Persicogenin Technical Profile and Sourcing


Persicogenin (CAS: 28590-40-1) is a naturally occurring O-methylated flavonoid, specifically a 5,3'-dihydroxy-7,4'-dimethoxyflavanone [1], that has been isolated from various plant sources including *Rhus retinorrhoea*, *Vitex trifolia L.*, and *Lantana balansae* [2][3]. This compound is a flavanone subclass molecule with a molecular weight of 316.31 g/mol [1]. It is primarily supplied for research purposes, including but not limited to studies in cancer biology and antiprotozoal research, as a purified reference standard with analytical documentation .

Why Generic Substitution Fails for Persicogenin


Flavanones are a large and structurally diverse subclass of flavonoids, and their biological activities cannot be generalized. Simple substitution of one flavanone for another is scientifically unsound, as even minor structural variations—such as the specific pattern of hydroxyl and methoxy groups—can lead to substantial differences in cellular potency, target selectivity, and mechanism of action. A direct comparative study between Persicogenin and its close structural analog, Homoeriodictyol, revealed that while both induce apoptosis, they do so with differential potencies across cancer cell lines and exhibit distinct, quantifiable impacts on mitochondrial function and cell cycle distribution [1]. This evidence underscores the necessity of sourcing the specific compound, Persicogenin, for research requiring its unique, verified bioactivity profile.

Persicogenin Differentiated Bioactivity Comparison


Cytotoxicity vs. Homoeriodictyol in Cancer Cells

In a direct comparative study, Persicogenin demonstrated a selective cytotoxicity profile relative to its closest analog, Homoeriodictyol, when tested against a panel of three human cancer cell lines. At an identical concentration of 500 μg/mL, Persicogenin reduced HT-29 colon cancer cell survival by 58.1%, a notably greater effect compared to its 51.9% and 53.6% reduction in MCF-7 (breast) and HeLa (cervical) cell survival, respectively [1]. In contrast, Homoeriodictyol exhibited a broader, more potent effect, reducing HT-29 survival by 76.2%, HeLa survival by 66.7%, and MCF-7 survival by 51.9% under the same conditions [1]. This data establishes that Persicogenin is not merely a less potent version of its analog but possesses a distinct, cell-line-specific activity profile.

Anticancer Flavonoids Cytotoxicity

Pro-Apoptotic ROS Induction Comparison

The mechanism of action for Persicogenin's cytotoxicity is linked to its capacity to induce intracellular reactive oxygen species (ROS). A direct comparison with Homoeriodictyol revealed that Persicogenin is a significantly more potent inducer of ROS in breast and colon cancer cells. In MCF-7 cells, Persicogenin treatment increased ROS levels by 162% relative to the control, compared to a 109% increase for Homoeriodictyol [1]. This differential effect was even more pronounced in HT-29 cells, where Persicogenin induced a 187% increase in ROS, whereas Homoeriodictyol induced a 108% increase [1]. This data positions Persicogenin as a stronger activator of oxidative stress pathways in specific cellular contexts.

Apoptosis Oxidative Stress Mechanism of Action

HPTLC Analytical Differentiation

For procurement and quality assurance, a validated HPTLC method provides quantifiable, differential analytical metrics that distinguish Persicogenin from its co-occurring analog, Homoeriodictyol. Using a toluene:ethyl acetate:methanol (8:2:0.5) mobile phase, Persicogenin elutes with a Retention Factor (Rf) of 0.48 ± 0.01, which is distinct from Homoeriodictyol's Rf of 0.30 ± 0.01 . The method also establishes specific quantitative performance parameters for Persicogenin, including a Limit of Detection (LOD) of 31 ng band⁻¹ and a Limit of Quantification (LOQ) of 92 ng band⁻¹, allowing for precise and verifiable quantification in complex extracts .

Analytical Chemistry Quality Control Standardization

Persicogenin Optimal Research Applications


Colorectal Cancer Models (HT-29)

Based on the direct comparative evidence, Persicogenin is optimally applied in studies focused on colorectal cancer models like HT-29. It demonstrates a selective cytotoxic profile (58.1% cell survival reduction) and a highly potent induction of ROS (187% of control), differentiating its mechanism from the broader-acting analog Homoeriodictyol [1]. This makes it a valuable tool for investigating mitochondria-dependent apoptosis pathways specific to colon cancer.

p53-Dependent and Independent Apoptosis Pathways

The study by Saquib et al. explicitly identified that Persicogenin and Homoeriodictyol induce apoptosis through novel p53-dependent and p53-independent mechanisms [1]. Researchers seeking to dissect these specific pathways, particularly in p53 wild-type versus mutant cell lines, will find Persicogenin a relevant and well-characterized probe.

Botanical Extract Standardization and QC

For analytical laboratories and botanical drug developers, Persicogenin is a necessary reference standard. The validated HPTLC method provides exact and distinct performance metrics (Rf = 0.48 ± 0.01, LOD = 31 ng/band, LOQ = 92 ng/band) that are essential for the accurate quantification and standardization of Persicogenin-containing plant materials like *Rhus retinorrhoea* .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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